molecular formula C14H16O7 B1255940 Phellodenol F

Phellodenol F

Cat. No.: B1255940
M. Wt: 296.27 g/mol
InChI Key: RWHIGPWYYDEVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phellodenol F is a natural organic compound belonging to the class of simple coumarins . It is part of a large family of over 1,300 benzopyrone-derived secondary metabolites found in many medicinal plants . Like other simple coumarins, this compound is of significant interest in phytochemical and pharmacological research due to the broad spectrum of biological activities demonstrated by its structural relatives . Natural coumarins are recognized for their diverse pharmacological potential, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, and anticancer properties . This makes compounds like this compound valuable as lead compounds for investigating new therapeutic agents . Researchers utilize such compounds to explore their specific mechanisms of action, which can involve enzyme inhibition, interaction with cellular signaling pathways, and modulation of oxidative stress . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O7

Molecular Weight

296.27 g/mol

IUPAC Name

6-(2-hydroperoxy-1,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one

InChI

InChI=1S/C14H16O7/c1-14(2,18)13(21-19)12(17)8-5-7-3-4-11(16)20-10(7)6-9(8)15/h3-6,12-13,15,17-19H,1-2H3

InChI Key

RWHIGPWYYDEVKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)O)O)OO)O

Synonyms

phellodenol F

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Characterization of Phellodenol F

Extraction and Enrichment Techniques for Phellodenol F from Biological Matrices

The initial step in obtaining this compound involves extracting it from the plant material. This process aims to selectively dissolve the target compound while minimizing the co-extraction of interfering substances.

Solvent Extraction Protocols

Solvent extraction is a fundamental technique employed for the isolation of natural products like this compound. For compounds found in plant tissues, the process typically begins with dried and powdered plant material. nih.govmdpi.com Methanol (B129727) has been reported as an effective solvent for the initial extraction of compounds, including coumarins, from the leaves of Phellodendron amurense. scispace.comresearchgate.net The choice of solvent is critical and depends on the polarity of the target compound and the matrix. Polar organic solvents such as methanol, ethanol, acetonitrile, and acetone, or their mixtures with water, are commonly used for extracting hydrophilic polyphenols, including various coumarins. tsijournals.com The extraction efficiency is influenced by parameters such as solvent composition, extraction time, temperature, pH, solid-liquid ratio, and particle size of the plant material. tsijournals.com Increasing the temperature can enhance extraction efficiency by improving solubility and diffusion rates. tsijournals.com

Following the initial extraction, liquid-liquid partitioning is often performed to enrich the target compound and remove unwanted co-extractives. This involves distributing the compounds between two immiscible solvents based on their differing polarities. For instance, a methanolic extract can be partitioned between a less polar solvent like chloroform (B151607) (CHCl₃) and water (H₂O) to separate compounds based on their solubility in these phases. scispace.com This step helps to reduce the complexity of the crude extract before further purification.

Sample Preparation Strategies for Complex Extracts

Biological matrices, such as plant leaves, contain a diverse array of compounds, including pigments, lipids, sugars, and other secondary metabolites, which can interfere with the isolation and characterization of this compound. Effective sample preparation is crucial to reduce this complexity and concentrate the target compound. nih.gov

Strategies may include drying the plant material to remove water and grinding it into a fine powder to increase the surface area for extraction. mdpi.com Filtration is typically performed after solvent extraction to remove solid plant debris from the liquid extract. nih.gov Depending on the nature of the co-extracted compounds, additional steps like solid-phase extraction (SPE) or other forms of column chromatography might be employed at this stage to further clean up the extract and enrich the fraction containing this compound before high-resolution purification. nih.gov

High-Resolution Chromatographic Purification of this compound

Chromatography is indispensable for separating this compound from other compounds present in the enriched extract, allowing for the isolation of a pure sample required for structural characterization.

Preparative Chromatography Approaches (e.g., Column Chromatography, HPLC)

Preparative chromatography techniques are employed to obtain this compound in sufficient quantities and purity. Column chromatography, often utilizing stationary phases like silica (B1680970) gel or reversed-phase materials, is a common initial purification step. scispace.comnih.govresearchgate.net By selecting appropriate mobile phases with varying polarities, compounds are separated based on their differential interactions with the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a powerful high-resolution technique widely used for the purification of natural products, including coumarins. scispace.commdpi.compitt.edu Both analytical and preparative HPLC systems can be utilized. Preparative HPLC allows for the separation of larger quantities of material. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., gradients of water and organic solvents like methanol or acetonitrile) is optimized to achieve maximum separation of this compound from closely related compounds. nih.gov

Optimization of Chromatographic Parameters for this compound Purity

Achieving high purity of this compound through chromatography requires careful optimization of various parameters. For column chromatography, this includes selecting the appropriate stationary phase particle size, column dimensions, and the composition and flow rate of the mobile phase. Gradient elution, where the mobile phase composition is gradually changed, is often employed to improve separation efficiency for complex mixtures.

In HPLC, optimization involves adjusting parameters such as the stationary phase chemistry, mobile phase composition and gradient profile, flow rate, temperature, and detection wavelength. nih.gov For this compound, which is a coumarin (B35378), detection is typically performed using UV-Visible spectroscopy, monitoring at wavelengths characteristic of the coumarin chromophore. scispace.com The resolution between peaks, tailing factors, and peak capacity are key metrics used to evaluate and optimize chromatographic separation for maximum purity.

Sophisticated Spectroscopic Methods for Structural Elucidation of this compound

Once isolated in pure form, the structure of this compound is determined using a combination of spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS), such as HR-FAB-MS, provides accurate mass measurements that allow for the determination of the elemental composition of this compound. scispace.com This confirms the molecular formula (C₁₄H₁₆O₇) obtained from other analyses. nih.govnih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by analyzing the vibrational modes of chemical bonds. scispace.com Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups, carbonyl groups (specifically the lactone carbonyl of the coumarin core), and aromatic rings.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. york.ac.ukpitt.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

¹H NMR spectroscopy provides information about the number, types, and connectivity of hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals are analyzed to determine the different proton environments and their neighboring protons. york.ac.uk

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule, providing information about the number of carbon atoms and their chemical environments. york.ac.ukscirp.org Analysis of the ¹³C NMR spectrum, including chemical shifts and multiplicities (from DEPT experiments), helps to identify different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl, aromatic).

Two-dimensional NMR experiments provide crucial connectivity information. Correlation Spectroscopy (COSY) reveals correlations between coupled protons. Total Correlation Spectroscopy (TOCSY) shows correlations between all protons within a spin system. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached. Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for establishing the connectivity of the carbon skeleton and the positions of substituents. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is useful for determining relative stereochemistry and conformation. scispace.compitt.edu

By integrating the data obtained from HRMS, IR, and a comprehensive set of 1D and 2D NMR experiments, the complete structure of this compound, including the arrangement of its atoms and functional groups, can be unequivocally determined. scispace.comresearchgate.net

Here is a summary of key spectroscopic data points for this compound as reported in the literature:

Spectroscopic MethodKey Observations / Information Provided
HR-FAB-MSMolecular ion peak corresponding to C₁₄H₁₆O₇ scispace.com
UV SpectroscopyAbsorptions characteristic of a coumarin skeleton scispace.com
IR SpectroscopyBands indicative of hydroxyl, carbonyl (lactone), and aromatic functionalities scispace.com
¹H NMR SpectroscopySignals corresponding to protons on the coumarin core and the side chain, with specific chemical shifts, multiplicities, and coupling constants providing connectivity information. scispace.com
¹³C NMR SpectroscopySignals corresponding to the carbon atoms of the coumarin core and the side chain, with chemical shifts indicating their chemical environment. scispace.com
2D NMR (e.g., NOESY)Cross-peaks indicating spatial relationships between protons, aiding in structural confirmation. scispace.com

Note: Specific chemical shift values and coupling constants from ¹H and ¹³C NMR for this compound were mentioned in one source scispace.com but are not comprehensively presented here to maintain focus on the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a crucial tool for determining the structure of organic compounds like this compound, providing detailed information about the carbon-hydrogen framework and the arrangement of atoms. scispace.comnih.govnih.gov

One-Dimensional NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)

One-dimensional NMR techniques, such as Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR), are fundamental in the structural characterization of this compound. scispace.comnih.govnih.gov ¹H-NMR provides information on the types of protons present in the molecule, their chemical environments, and their coupling interactions, which helps in determining connectivity. scispace.comrsc.orghmdb.cahmdb.cachemicalbook.com ¹³C-NMR provides signals for each unique carbon atom in the structure, offering insights into the carbon skeleton and the presence of different functional groups. scispace.comrsc.orghmdb.cahmdb.ca

For this compound, ¹H-NMR (400 MHz, acetone-d₆) data included signals at δ: 0.91 (3H, t, J 7.4 Hz, H-4'), 1.39 (2H, m, H-3'), 1.62 (2H, m, H-2'), 2.10 (1H, m, H-4), 2.20 (2H, m, H-3), 2.46 (1H, m, H-4), 4.12 (2H, m, H-1'), 4.25 (1H, m, H-2), and 7.06 (1H, br, OH). scispace.com The ¹³C-NMR (100 MHz, acetone-d₆) spectrum showed signals at δ: 13.3 (C-4'), 19.0 (C-3'), 25.0 (C-4), 28.6 (C-3), 30.7 (C-2'), 55.4 (C-1'), 64.8 (C-2), 172.9 (C-1), and 177.4 (C-5). scispace.com These data provide specific chemical shifts and coupling constants that are characteristic of the this compound structure. scispace.com

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between atoms in this compound. scispace.comnih.govnih.govresearchgate.net

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through bonds, helping to map out proton spin systems within the molecule. scispace.comresearchgate.netacs.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached, allowing for the assignment of proton signals to their corresponding carbons. scispace.comresearchgate.netacs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments display correlations between protons and carbons that are separated by two or three bonds. scispace.comresearchgate.netacs.org This is particularly useful for establishing connectivity across quaternary carbons and identifying the positions of substituents. scispace.com HMBC experiments were used in the structural elucidation of this compound. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. scispace.comresearchgate.netnih.gov This technique provides valuable information about the three-dimensional structure and relative stereochemistry of the molecule. scispace.combiophysics.org For this compound, NOESY experiments were used to infer the location of the glucose residue at C-7 and the 4-hydroxy-3-methyl-2-butenyl side chain at C-6. scispace.com Strong cross-peaks were observed between H-1', H-2 and H-5, and also between H-1' and H-1, and H-1' and H-8 in the NOESY spectrum, supporting the structural assignment. scispace.com

Microcryoprobe NMR for Microscale Sample Analysis

While not explicitly detailed for this compound in the provided snippets, microcryoprobe NMR is an advanced technique that allows for the acquisition of high-quality NMR data from very small sample quantities. scite.ai This is particularly useful when dealing with limited amounts of isolated natural products.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its elemental composition and structural fragments. scispace.comnih.govnih.govscite.ainih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. sid.irbroadinstitute.org For this compound, HR-EI-MS was used to determine its elemental composition as C₁₄H₁₆O₇, based on a molecular ion peak at m/z 296.0897. scispace.comscite.ai HRMS is often coupled with techniques like HPLC for the analysis of complex mixtures and characterization of natural products. lcms.cz

Electrospray Ionization Mass Spectrometry (ESI MS)

Electrospray Ionization Mass Spectrometry (ESI MS) is a soft ionization technique commonly used for analyzing polar and thermolabile compounds. broadinstitute.org While ESI MS was not specifically mentioned for this compound in the provided text, it is a standard technique used in the characterization of natural products, often coupled with liquid chromatography (LC-ESI-MS) to provide molecular weight information and fragmentation data for isolated compounds. researchgate.netescholarship.org

Electron Ionization Mass Spectrometry (EI MS)

Electron Ionization Mass Spectrometry (EI MS) is a fundamental technique in the structural characterization of organic compounds, providing crucial information about the molecular weight and fragmentation pattern of an analyte. creative-proteomics.com In EI MS, a sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecules. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum. creative-proteomics.comnih.gov

For this compound, High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) has been employed to determine its elemental composition. scispace.comscite.ai The HR-EI-MS analysis of this compound showed a molecular ion peak ([M]+) at m/z 296.0897. scispace.comscite.ai This value corresponds to the elemental composition C₁₄H₁₆O₇. scispace.comscite.ai The molecular ion peak represents the intact molecule minus an electron, providing its precise molecular weight. creative-proteomics.com The fragmentation pattern observed in the EI mass spectrum can also provide insights into the structural subunits of the molecule. creative-proteomics.comnih.gov While specific fragmentation data for this compound were not detailed in the consulted sources, the presence of a clear molecular ion peak in HR-EI-MS is a critical step in confirming the molecular formula. scispace.comscite.aicreative-proteomics.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule by measuring the vibrations of its chemical bonds. tanta.edu.eglibretexts.org When infrared radiation passes through a sample, specific frequencies are absorbed by the molecule, corresponding to the vibrational modes of its functional groups. tanta.edu.eglibretexts.org These absorptions are recorded as peaks in an IR spectrum, with the position (wavenumber) and intensity of the peaks providing characteristic information about the types of bonds and functional groups present. tanta.edu.eglibretexts.org

For this compound, IR spectroscopy has been utilized to identify key functional groups. scispace.com The IR spectrum of this compound exhibited characteristic bands at 3400 cm⁻¹ and 1719 cm⁻¹. scispace.com The band at 3400 cm⁻¹ is consistent with the presence of hydroxyl groups (-OH). scispace.com The band at 1719 cm⁻¹ is indicative of conjugated ester carbonyl groups (C=O). scispace.com These IR spectral data support the structural features proposed for this compound, which is a coumarin derivative containing hydroxyl and ester functionalities. scispace.com

Wavenumber (cm⁻¹) Functional Group Indicated
3400 Hydroxyl (-OH)
1719 Conjugated Ester Carbonyl (C=O)

Chiroptical Techniques for Absolute Configuration Determination

Chiroptical techniques are spectroscopic methods that probe the interaction of chiral molecules with polarized light. These techniques are essential for determining the absolute configuration of stereogenic centers within a molecule.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. harvard.eduresearchgate.netbiorxiv.org The CD spectrum, which plots the differential absorption as a function of wavelength, provides information about the molecule's conformation and the absolute configuration of its chiral centers. harvard.eduresearchgate.netbiorxiv.org Different types of secondary structures or chromophores in a chiral environment exhibit characteristic CD signals in specific wavelength regions. harvard.edubiorxiv.orgmdpi.com

While general applications of CD spectroscopy include the determination of protein secondary structure and the stereochemistry of various chiral molecules harvard.eduresearchgate.netbiorxiv.orgmdpi.com, specific data regarding the CD spectrum of this compound and its use in determining its absolute configuration were not explicitly detailed in the provided search results focused on this compound itself. However, CD spectroscopy is a standard technique for determining the stereochemistry of natural products, including coumarins and related compounds researchgate.netacs.orgresearchgate.netacs.org, suggesting its potential applicability in the full structural characterization of this compound if it possesses chiral centers.

X-ray Crystallography in Natural Product Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, crystallographers can reconstruct a detailed electron density map, from which the positions of atoms and their chemical bonds can be determined. wikipedia.orglibretexts.orgyoutube.com This method provides unambiguous information about bond lengths, bond angles, and absolute configuration, making it invaluable for confirming structures elucidated by other spectroscopic methods. wikipedia.orglibretexts.orgmdpi.com

For natural products, obtaining suitable crystals can sometimes be a challenge. However, when successful, X-ray crystallography provides the most conclusive evidence for a proposed structure. wikipedia.orglibretexts.org While the search results discuss the isolation and spectroscopic characterization of this compound scispace.comscite.airesearchgate.net, and mention X-ray crystallography as a technique for structure determination of natural products acs.org, there was no specific information found detailing the successful crystallization and X-ray crystallographic analysis of this compound in the provided snippets. X-ray diffraction studies have been successfully applied to other organic compounds and natural product derivatives to confirm their structures mdpi.comresearchgate.net, highlighting its power when applicable.

Elucidation of Biosynthetic and Metabolic Pathways of Phellodenol F

Identification of Precursors in Phellodenol F Biosynthesis

The precursors for compounds like this compound are derived from the initial steps of the phenylpropanoid pathway. Phenylalanine serves as the primary substrate, which is then sequentially converted through a series of enzymatic reactions. nih.govbiotech-asia.orgmdpi.comwikipedia.orgmdpi.com

Role of Phenylpropanoid Biosynthesis Pathway

The phenylpropanoid pathway is a fundamental metabolic route in plants responsible for synthesizing a diverse group of phenolic compounds, including lignins, flavonoids, coumarins, and hydroxycinnamic acids. nih.govwikipedia.org This pathway begins with the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia Lyase (PAL). wikipedia.orgunesp.brwikipedia.org Subsequent enzymatic steps, including hydroxylations and methylations, lead to the formation of various phenylpropanoid intermediates. wikipedia.org These intermediates serve as the building blocks for more complex structures, such as those found in this compound. nih.govnih.govresearchgate.net

Involvement of Flavonoid Biosynthesis Pathways

The flavonoid biosynthesis pathway is a branch of the phenylpropanoid pathway. biotech-asia.orgmdpi.com It utilizes p-coumaroyl-CoA, an intermediate from the phenylpropanoid pathway, as a key precursor. mdpi.comwikipedia.org Through a series of condensation and cyclization reactions catalyzed by specific enzymes, this pathway leads to the formation of chalcones, which are then isomerized to flavanones. biotech-asia.orgmdpi.com Further modifications of the flavonoid backbone, such as hydroxylations, methylations, and glycosylations, contribute to the vast diversity of flavonoid structures. biotech-asia.orgmdpi.com While the direct involvement of specific flavonoid intermediates in the biosynthesis of this compound requires detailed studies, the structural characteristics of this compound suggest its origin from or close association with these pathways. nih.govresearchgate.netevitachem.com

Enzymatic Transformations and Key Enzymes in this compound Production

The conversion of primary precursors into this compound involves a series of enzymatic transformations. Several key enzymes within the phenylpropanoid and related pathways are crucial for these conversions.

Phenylalanine Ammonia Lyase (PAL)

Phenylalanine Ammonia Lyase (PAL, EC 4.3.1.24) is the first committed enzyme in the phenylpropanoid pathway. unesp.brwikipedia.orgnih.govnih.gov It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. unesp.brwikipedia.org This reaction is a key regulatory point, controlling the flow of carbon from primary metabolism into the synthesis of a wide range of secondary compounds, including those potentially leading to this compound. unesp.brwikipedia.orgnih.gov PAL activity is known to be induced by various stimuli, such as light, wounding, and pathogen attack. wikipedia.org

Trans-Cinnamate 4-Monooxygenase

Trans-Cinnamate 4-Monooxygenase (C4H, EC 1.14.14.91), also known as cinnamic acid 4-hydroxylase, is a cytochrome P450 enzyme that catalyzes the hydroxylation of trans-cinnamic acid at the para position, producing p-coumaric acid. mdpi.comwikipedia.orgqmul.ac.ukuniprot.org This is the second step in the general phenylpropanoid pathway and the first oxidative step in the pathway. mdpi.comuniprot.org p-Coumaric acid is a crucial intermediate that is further activated to p-coumaroyl-CoA, which then enters various branch pathways, including flavonoid biosynthesis. mdpi.comwikipedia.org

Caffeoyl-CoA O-Methyltransferase

Caffeoyl-CoA O-Methyltransferase (CCoAOMT, EC 2.1.1.104) is an enzyme involved in the methylation of caffeoyl-CoA to feruloyl-CoA. nih.govwikipedia.orgmdpi.comnih.govgenome.jp This methylation step is important for the biosynthesis of specific phenylpropanoids, particularly those that are precursors to guaiacyl and syringyl lignin (B12514952) units. nih.govmdpi.comnih.gov CCoAOMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl group at the C3 position of the caffeoyl-CoA aromatic ring. wikipedia.orgmdpi.comnih.govgenome.jp While its primary role is often discussed in the context of lignin biosynthesis, methylation is a common modification in the biosynthesis of various phenolic compounds, and CCoAOMT or similar O-methyltransferases may play a role in the later stages of this compound biosynthesis or the modification of its precursors. nih.govnih.govmdpi.com

UDP-Glycosyltransferases and O-Methyltransferases

UDP-Glycosyltransferases (UGTs) and O-Methyltransferases (OMTs) are key enzyme families involved in the modification of various plant secondary metabolites, including coumarins and flavonoids. UGTs catalyze the transfer of a sugar moiety, typically UDP-glucose, to an acceptor molecule, often increasing its solubility and altering its biological activity. OMTs, on the other hand, catalyze the transfer of a methyl group, usually from S-adenosyl-L-methionine (SAM), to an oxygen atom, commonly on hydroxyl groups. [Search results from previous turn, e.g., 7]

While UGTs and OMTs are known to play significant roles in the diversification of secondary metabolites through glycosylation and methylation, specific studies detailing the action of particular UGTs or OMTs on this compound were not found in the reviewed literature. Research on other plant compounds, such as bergenin, has indicated the involvement of specific UGTs and OMTs in their biosynthetic pathways. [Search results from previous turn, e.g., 7] It is plausible that similar enzymatic modifications, mediated by as-yet-unidentified UGTs and OMTs, contribute to the final structure and metabolic fate of this compound in Phellodendron species.

Genetic Regulation and Gene Cluster Analysis in this compound Biosynthesis

The biosynthesis of secondary metabolites in plants is often controlled by complex genetic regulatory mechanisms, including the coordinated expression of genes encoding biosynthetic enzymes and regulatory proteins. These genes can sometimes be organized into gene clusters in the plant genome.

Transcriptomic Profiling of Producing Organisms

Transcriptomic profiling, often utilizing RNA sequencing (RNA-Seq), is a powerful tool for identifying genes involved in specific metabolic pathways by analyzing gene expression levels in different tissues, developmental stages, or under varying environmental conditions. [Search results from previous turn, e.g., 10] Studies employing transcriptomics have been used to investigate the biosynthesis of coumarins and other secondary metabolites in various plant species, leading to the identification of candidate genes encoding biosynthetic enzymes and transcription factors. researchgate.netfrontiersin.orgnih.gov

Despite the general utility of transcriptomic profiling in studying plant secondary metabolism, specific transcriptomic studies focused on elucidating the genes involved in this compound biosynthesis in Phellodendron species were not identified in the available search results. Research has been conducted on the transcriptomes of Phellodendron species in other contexts, but direct links to this compound biosynthesis at the transcript level were not found.

Co-expression Network Analysis (e.g., WGCNA)

Weighted Gene Co-expression Network Analysis (WGCNA) is a systems biology approach used to identify modules of highly correlated genes that may be functionally related or involved in the same biological process, such as a biosynthetic pathway. [Search results from previous turn, e.g., 6, 9, 10, 11, 13] By analyzing gene expression data, WGCNA can help to infer relationships between genes and identify potential key regulatory genes or structural genes within a pathway. [Search results from previous turn, e.g., 10]

While WGCNA has been successfully applied to study the genetic regulation of secondary metabolism, including coumarin (B35378) biosynthesis in other plants, no specific studies utilizing WGCNA to investigate the co-expression networks related to this compound biosynthesis in Phellodendron species were found in the reviewed literature. [Search results from previous turn, e.g., 10]

Comparative Biosynthetic Studies of this compound and Related Coumarins

This compound belongs to the class of coumarins, and several other coumarins, including prenylated coumarins like Phellodenol A, B, and C, have been isolated from Phellodendron species. researchgate.netresearchgate.netacs.org Comparative biosynthetic studies of related compounds can provide insights into common enzymatic steps and potential pathway variations.

The biosynthesis of prenylated coumarins generally involves the addition of an isoprene (B109036) unit to a coumarin precursor, which is derived from the phenylpropanoid pathway. mdpi.com Variations in the position and modification of this prenyl group, as well as other substitutions on the coumarin core (e.g., hydroxylation, methylation, glycosylation), lead to the structural diversity observed among prenylated coumarins. While the shared origin from the phenylpropanoid pathway suggests common early biosynthetic steps for this compound and other coumarins found in Phellodendron, detailed comparative studies specifically outlining the enzymatic divergence leading to the unique structure of this compound compared to its related coumarins were not available in the search results. Studies have investigated the biosynthesis of other furanocoumarins and dihydropyranocoumarins, highlighting the involvement of specific enzymes in cyclization and modification steps. mdpi.comnih.gov Further research is needed to delineate the precise enzymatic cascade that leads specifically to this compound.

Chemical Synthesis Strategies for Phellodenol F and Its Analogs

Total Synthesis Approaches to the Phellodenol F Scaffold

Total synthesis aims to construct the target molecule from simple, commercially available starting materials through a series of controlled chemical reactions. For complex natural products, this often involves the strategic assembly of key structural fragments and the formation of intricate ring systems.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a crucial tool in total synthesis, working backward from the target molecule to simpler precursors by identifying strategic disconnections. These disconnections represent the reverse of known chemical reactions. The goal is to break down the complex structure into manageable, synthesizable units. ox.ac.ukkccollege.ac.inelsevier.com Strategic disconnections are chosen based on factors such as the ease of forming the bond in the forward direction, the availability of starting materials, and the potential for controlling chemo-, regio-, and stereoselectivity. ox.ac.ukkccollege.ac.in In the context of this compound, retrosynthetic analysis would involve identifying key bonds in the coumarin (B35378) scaffold and any appended functional groups that could be formed through efficient and selective reactions.

C-H Activation Methodologies in Complex Molecule Synthesis

C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. sigmaaldrich.commt.com This approach can significantly streamline synthetic routes by reducing the number of steps and minimizing waste. sigmaaldrich.com In the synthesis of complex molecules, directed C-H activation, where a directing group guides the catalyst to a specific C-H bond, is often employed to achieve selectivity among the many C-H bonds present in a molecule. sigmaaldrich.comnih.gov While general principles of C-H activation are well-established, their specific application to the this compound scaffold would depend on the presence of suitable directing groups or the inherent reactivity of the coumarin system.

Dearomatization Strategies in this compound Related Ring Systems

Dearomatization reactions involve the conversion of aromatic compounds into non-aromatic, often highly functionalized, cyclic systems. researchgate.netnih.govwikipedia.org This strategy is particularly useful for generating three-dimensional molecular complexity from planar aromatic precursors. nih.govnih.gov In the synthesis of natural products containing cyclohexadienone or similar structures embedded within their scaffolds, oxidative dearomatization of phenols is a common approach, often mediated by hypervalent iodine reagents. researchgate.netnih.gov Given that coumarins contain a benzopyranone core, dearomatization strategies applied to related aromatic or heteroaromatic systems could potentially be relevant for accessing complex this compound analogs or intermediates. chimia.ch

Semi-Synthesis Methodologies from Natural Precursors

Semi-synthesis involves using a naturally occurring compound as a starting material and chemically modifying it to obtain the desired target molecule. rsc.orguni-koeln.descripps.edu This approach can be advantageous when the natural precursor is readily available and possesses a significant portion of the target molecule's structural complexity. rsc.orguni-koeln.de this compound is isolated from the leaves of Phellodendron amurense. researchgate.net Therefore, semi-synthetic routes could potentially start from other coumarins or related compounds isolated from this plant or other natural sources, performing targeted transformations to arrive at this compound or its analogs. researchgate.netnih.govrdd.edu.iq Semi-synthesis can offer a more efficient and economical route compared to total synthesis, especially for complex natural products that are difficult to synthesize from scratch. rsc.orguni-koeln.de

Stereoselective Synthesis of this compound and Chiral Derivatives

Many natural products, including coumarins, exist as specific stereoisomers, and their biological activity is often dependent on their absolute configuration. Stereoselective synthesis aims to produce a single stereoisomer or a desired mixture of stereoisomers. encyclopedia.pubnih.govsoton.ac.uk Chiral derivatives of this compound could exhibit different or enhanced biological properties compared to the racemic mixture. Strategies for stereoselective synthesis include using chiral starting materials (chiral pool synthesis), employing chiral reagents or catalysts, or utilizing asymmetric induction in key bond-forming steps. encyclopedia.pubnih.govmdpi.comcore.ac.uk Given the potential for stereoisomers in the this compound structure depending on the substitution pattern, developing stereoselective routes would be crucial for accessing specific chiral forms.

Development and Optimization of Synthetic Routes

The development and optimization of a synthetic route are critical steps in making the synthesis of a compound practical and scalable. cambrex.combeilstein-journals.orgspirochem.com This involves refining reaction conditions, improving yields, minimizing side products, and ensuring reproducibility. cambrex.comspirochem.com Optimization can encompass various aspects, including the choice of reagents and solvents, reaction temperature and time, concentration, and purification methods. cambrex.combeilstein-journals.org For scaling up the synthesis of this compound or its analogs, particularly for potential pharmaceutical or industrial applications, the developed synthetic route would need to be robust, cost-effective, and environmentally friendly. cambrex.comspirochem.comnih.gov Modern approaches to route optimization often involve high-throughput experimentation, automation, and computational tools like computer-aided retrosynthesis. beilstein-journals.orgnih.govlboro.ac.uk

Catalysis in this compound Synthesis and Analog Generation

Catalysis plays a crucial role in overcoming kinetic barriers, enabling reactions to proceed under milder conditions, and controlling stereochemistry and regioselectivity, which are paramount in the synthesis of structurally intricate compounds. The development of novel catalytic systems continues to expand the synthetic toolbox available for constructing complex molecular architectures.

Relevant catalytic approaches that could be considered in the synthesis of this compound and its analogs, based on general advancements in organic synthesis, include:

Transition Metal Catalysis: Transition metals such as palladium, nickel, copper, and iridium are widely used in various catalytic transformations critical for complex molecule synthesis. These include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for forming carbon-carbon bonds, C-H functionalization for direct introduction of functional groups, and asymmetric hydrogenation or oxidation for establishing stereocenters ethz.chfrontiersin.orgprinceton.edu. The choice of metal and ligand is crucial for optimizing reactivity and selectivity.

Photoredox Catalysis: This emerging field utilizes photocatalysts, often transition metal complexes or organic dyes, to generate reactive intermediates through single-electron transfer events upon irradiation with visible light frontiersin.orgprinceton.edu. Photoredox catalysis offers mild reaction conditions and enables novel transformations, such as C-C and C-X bond formation, which can be valuable for diversifying molecular scaffolds or introducing specific functionalities princeton.edu.

Organocatalysis: Organic molecules, free from metal centers, can also act as catalysts, promoting reactions through various mechanisms, including iminium ion, enamine, hydrogen bonding, and Brønsted or Lewis acid/base catalysis frontiersin.org. Organocatalysis often provides high levels of stereocontrol and can be advantageous in terms of cost, toxicity, and handling compared to some metal catalysts.

Biocatalysis: Enzymes can catalyze highly selective transformations under mild, environmentally friendly conditions frontiersin.orgnih.gov. While the application of biocatalysis to complex natural product synthesis can be challenging due to substrate specificity, enzyme engineering and the discovery of new enzymes are expanding the scope of biocatalytic reactions relevant to organic synthesis.

The design of a synthetic route for this compound or its analogs would likely involve a combination of these catalytic strategies, carefully chosen for each specific transformation required to build the target molecule's structure with the desired efficiency and precision.

Detailed research findings on the specific application of these catalytic methods to this compound synthesis would typically include information on:

The specific catalyst and co-catalyst system used.

Reaction conditions (temperature, solvent, concentration, time).

The specific substrate and product of the catalytic step.

Yield and selectivity of the transformation.

Mechanistic insights into the role of the catalyst.

Due to the absence of specific data on this compound catalysis in the consulted sources, a detailed data table for its synthesis cannot be provided here. However, a representative data table structure for reporting catalytic synthesis findings is illustrated below:

Table 4.5.1: Representative Data for a Catalytic Synthesis Step

EntrySubstrateCatalystLigandConditionsProductYield (%)Selectivity (e.g., er, dr)
1[Structure/Name][Catalyst Name/Formula][Ligand Name/Formula][Temperature, Solvent, Time][Structure/Name][Value][Value]
2[Structure/Name][Catalyst Name/Formula][Ligand Name/Formula][Temperature, Solvent, Time][Structure/Name][Value][Value]
........................

The development of catalytic strategies for the synthesis of complex natural products like this compound remains an active area of research, driven by the need for more efficient, selective, and sustainable synthetic methodologies.

Mechanistic Investigations of Phellodenol F Biological Activities in Research Models

Molecular and Cellular Targets of Phellodenol F

Research into the molecular interactions of this compound has identified several key targets, including enzymes and components of cellular signaling cascades, as well as viral enzymes.

Enzyme Modulation (e.g., Carbonic Anhydrase Inhibition)

Phenolic compounds, a class to which this compound belongs, are recognized as inhibitors of carbonic anhydrases (CAs). nih.gov CAs are a family of zinc metalloenzymes that play crucial roles in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide. mdpi.comopenaccessjournals.cominformaticsjournals.co.in Dysregulation of CA activity has been linked to several diseases, making them important therapeutic targets. openaccessjournals.comfrontiersin.org

The inhibitory mechanism of phenols involves the hydrogen bonding of their hydroxyl group to the zinc-coordinated water molecule within the enzyme's active site. nih.gov This interaction obstructs the binding of the natural substrate, carbon dioxide. mdpi.com While many synthetic inhibitors are sulfonamide-based, there is growing interest in non-classical, natural product-derived inhibitors like phenols due to their potential for increased isoform specificity and to avoid issues related to sulfa allergies. mdpi.cominformaticsjournals.co.in Studies have shown that even minor alterations to the phenol (B47542) structure can significantly impact its inhibitory potency against different CA isoforms. nih.gov

Table 1: General Inhibition of Carbonic Anhydrase by Phenolic Compounds

Inhibitor Class Mechanism of Action Key Interaction Significance

This table provides a generalized overview of how phenolic compounds interact with carbonic anhydrase based on available research.

Modulation of Signaling Pathways (e.g., NF-κB, Inflammatory Signaling)

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide range of cellular responses, including inflammation, immune function, and cell survival. wikipedia.orgmdpi.com The NF-κB signaling pathway is a key regulator of inflammation, and its improper regulation is associated with numerous inflammatory diseases. wikipedia.orgnih.gov Activation of NF-κB leads to the transcription of pro-inflammatory genes, such as those for cytokines and chemokines. nih.gov

In inflammatory signaling, stimuli like lipopolysaccharide (LPS) can activate pathways such as Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and mitogen-activated protein kinases (MAPKs). mdpi.com This, in turn, results in the production of inflammatory mediators. mdpi.com Research on other natural compounds has demonstrated that inhibition of the NF-κB pathway is a key mechanism for their anti-inflammatory effects. scielo.brnih.gov For instance, studies in macrophage cell lines have shown that suppressing NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. scielo.br

Interactions with Viral Replication Machinery (e.g., HIV Reverse Transcriptase, Integrase)

The replication of human immunodeficiency virus (HIV) is dependent on virally encoded enzymes, including reverse transcriptase (RT) and integrase (IN). frontiersin.orgaids.gov.hkfrontiersin.org RT is responsible for converting the viral RNA genome into double-stranded DNA, a process known as reverse transcription. frontiersin.orgnih.gov Subsequently, IN catalyzes the integration of this viral DNA into the host cell's genome. aids.gov.hknih.gov Both RT and IN are crucial for establishing a productive infection and are synthesized from the viral pol gene. aids.gov.hkfrontiersin.org

The interaction between RT and IN has been shown to be functionally important for the reverse transcription process itself. nih.gov The error-prone nature of HIV's reverse transcriptase contributes significantly to the virus's high mutation rate. frontiersin.orguw.edu Given their essential roles, both RT and IN are major targets for antiretroviral therapies. While specific studies on this compound's direct interaction with these enzymes are not detailed in the provided search results, the investigation of natural compounds for anti-HIV activity often includes screening for inhibition of these key viral enzymes.

This compound in In Vitro Biological Systems

The biological effects of this compound have been investigated using various in vitro systems, particularly cell culture models, to understand its impact on cellular functions and signaling pathways at a molecular level.

Studies in Cell Culture Models (e.g., RAW264.7 Macrophages)

The murine macrophage cell line RAW264.7 is a widely used model for studying inflammation. scielo.brmdpi.com Macrophages are key players in the innate immune response and can be activated by stimuli such as LPS, leading to the production of inflammatory mediators. scielo.brnih.gov In their activated state, macrophages undergo morphological changes and upregulate the expression of various surface molecules and pro-inflammatory cytokines. nih.gov

Studies on various compounds using RAW264.7 cells have demonstrated the utility of this model in assessing anti-inflammatory potential. scielo.brnih.govdeakin.edu.au For example, the anti-inflammatory effects of different agents have been quantified by measuring the reduction in nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. scielo.brnih.gov This cell line serves as a valuable tool to investigate how compounds like this compound might modulate macrophage activation and inflammatory responses. mdpi.com

Assessment of Molecular Pathway Regulation in Cellular Assays

Cellular assays are fundamental tools for dissecting the mechanisms of action of bioactive compounds. nih.govnih.gov These assays can be designed to monitor specific molecular pathways and their regulation in response to treatment. nih.govassaygenie.com For instance, reporter-gene assays can be used to measure the activation of specific signaling pathways, such as those mediated by TSH receptors, by linking the pathway's output to the expression of a reporter protein. mdpi.com

In the context of inflammation, cellular assays are employed to measure the phosphorylation status of key signaling proteins, such as those in the NF-κB and MAPK pathways, via techniques like Western blotting. mdpi.com By treating cells, such as RAW264.7 macrophages, with a compound of interest before or after stimulation with an inflammatory agent like LPS, researchers can determine if the compound inhibits the activation of these critical inflammatory pathways. mdpi.comnih.gov This approach allows for a detailed understanding of how a compound regulates cellular signaling to exert its biological effects. assaygenie.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Acetazolamide
Altemicidin
Psammaplin C
6-BIO
Regorafenib
PTC-124
Punicalagin
Chloroquine
ML-162

Mechanistic Evaluation of Cellular Responses (e.g., Apoptosis, Oxidative Stress)

No research studies were identified that specifically investigate the mechanistic role of this compound in cellular responses such as apoptosis or oxidative stress. While oxidative stress is known to induce apoptosis through various signaling pathways, including mitochondrial damage and the activation of caspases, specific studies linking this compound to these processes are absent. frontiersin.orgmdpi.comnih.gov General studies on other natural compounds show that they can modulate oxidative stress and apoptosis, suggesting potential avenues for future research, but provide no direct evidence related to this compound. nih.govfrontiersin.org

This compound in In Vivo Animal Models

There is a lack of published research on the effects of this compound in in vivo animal models.

Investigation of Anti-Inflammatory Mechanisms in Rodent Models

No studies were found that examine the anti-inflammatory mechanisms of this compound in rodent models. Standard models, such as carrageenan-induced paw edema or phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced ear inflammation in mice, are commonly used to evaluate the anti-inflammatory potential of compounds. researchgate.netnih.govdovepress.com These models assess a compound's ability to reduce edema and modulate pro-inflammatory cytokines and chemokines. nih.govdovepress.com However, no such investigations have been documented for this compound.

Mechanistic Studies of Antineoplastic Effects in Xenograft Models

There is no available data from studies using xenograft models to evaluate the antineoplastic (anticancer) effects of this compound. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for assessing the in vivo efficacy of potential anticancer agents. nih.govnih.gov Research on other polyphenolic compounds has demonstrated antineoplastic effects in such models, often involving the induction of apoptosis and inhibition of tumor growth, but these findings cannot be extrapolated to this compound without direct experimental evidence. frontiersin.org

Analysis of Neurobiological Mechanisms in Animal Systems

Scientific literature lacks any analysis of the neurobiological mechanisms of this compound in animal systems. Animal models are crucial for understanding the potential effects of compounds on the nervous system, including neuroinflammation and neurodegeneration. frontiersin.orgmdpi.comnih.govpreprints.orgbiomolther.org Without dedicated studies, the neurobiological profile of this compound remains unknown.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

No specific structure-activity relationship (SAR) studies for this compound or its direct analogs were found. SAR studies are fundamental for identifying the chemical features of a molecule that are essential for its biological activity and for designing more potent and selective analogs. cabidigitallibrary.orgnih.govresearchgate.net While SAR studies exist for the broader class of coumarins, indicating that substitutions at certain positions can influence activity, this general information is not specific to this compound. nih.gov

Identification of Key Structural Features for Biological Activity

Due to the absence of SAR studies for this compound, the key structural features responsible for any potential biological activity have not been identified. Research on other coumarins, such as Phellodenol A, has been conducted, but specific data for this compound is not available. researchgate.netacs.orgnih.gov

Compound Names Mentioned

As no specific research on this compound was found, no other compound names are relevant to this article.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking, Molecular Dynamics)

Computational methods are essential tools in modern drug discovery and mechanistic studies, allowing researchers to predict and analyze the interaction between a molecule and its biological target. nih.gov These approaches help in understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govd-nb.info

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. medcraveonline.comfrontiersin.org The process involves generating molecular descriptors (physicochemical properties) for a series of compounds and correlating them with their known activities using statistical methods. medcraveonline.combiolscigroup.us A robust QSAR model, once validated, can predict the activity of new, untested compounds, guiding the synthesis of more potent and selective molecules. frontiersin.orgbigchem.eu While QSAR is a powerful tool for lead optimization, specific QSAR models developed exclusively for this compound are not prominently documented in the available scientific literature. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. mdpi.com Molecular docking simulations can elucidate the binding mode of this compound within the active site of a target enzyme or receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to its biological effect. researchgate.net For instance, docking studies on other natural compounds have successfully identified interactions with key bacterial or fungal enzymes. researchgate.net

Influence of Chemical Modifications on Mechanistic Profile

Investigating the influence of chemical modifications is a cornerstone of medicinal chemistry, providing critical insights into a compound's SAR and mechanism of action. frontiersin.org This process involves the rational design and synthesis of derivatives or analogs of a lead compound, like this compound, and evaluating how these structural changes affect its biological activity. pensoft.net

The synthesis of derivatives with varied substituents can help identify the specific functional groups or structural features (the pharmacophore) essential for activity. pensoft.netnih.gov For example, modifying hydroxyl groups, alkyl chains, or the aromatic ring system of a coumarin-like structure could significantly alter its potency, selectivity, or even its mode of action. nih.gov Studies on other complex natural products have demonstrated that even minor modifications, such as the addition of a fluorine atom or changing a substituent's position on a phenyl ring, can lead to substantial differences in biological effects, such as antiproliferative or antimicrobial activity. nih.govmdpi.com

Despite the value of this approach, detailed studies on the synthesis of this compound derivatives and the subsequent analysis of their mechanistic profiles are not widely available in the current body of scientific literature. Future research in this area would be invaluable for optimizing its potential therapeutic properties.

Omics Approaches in this compound Mechanistic Studies

Omics technologies offer a holistic view of biological processes by measuring entire collections of biological molecules, such as genes, proteins, and metabolites. These approaches are instrumental in elucidating the complex mechanisms of action of natural compounds.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. wikipedia.org Gene expression profiling, a key application of transcriptomics, measures the activity of thousands of genes at once to create a global picture of cellular function. wikipedia.orgcancer.gov

In a combined transcriptomic and metabolomic study on rice adapting to dry cultivation, phellodenol was identified as a differentially accumulated metabolite (DAM) in the roots. frontiersin.orgnih.gov The analysis also identified a set of differentially expressed genes (DEGs) associated with these metabolic changes. frontiersin.org Specifically, the study detected 520 DEGs and 41 DAMs in the rice roots. frontiersin.orgnih.gov Among these, 13 DEGs were implicated in the flavonoid biosynthesis pathway, which correlated with the accumulation of flavonoids and their derivatives, including phellodenol. frontiersin.orgnih.gov Such integrated analyses help establish links between gene expression and metabolite production, revealing the genetic pathways that are modulated by or contribute to the synthesis of compounds like this compound in response to environmental stimuli. frontiersin.orgnih.gov

Proteomics and Protein-Protein Interaction Analysis

Proteomics is the large-scale study of proteins, particularly their structures and functions. It provides a direct snapshot of the functional molecules within a cell, as proteins carry out most of the functions encoded by genes. An essential aspect of proteomics is the analysis of protein-protein interactions (PPIs), which are critical for virtually all cellular processes.

By identifying which proteins this compound interacts with or whose expression levels it alters, proteomics could reveal its direct molecular targets and the cellular machinery it influences. However, based on the available scientific literature, specific proteomic studies or PPI analyses focused on elucidating the mechanistic profile of this compound have not been reported.

Metabolomics and Pathway Analysis

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. It involves profiling the complete set of small-molecule metabolites in a biological sample. researchgate.net When coupled with pathway analysis, metabolomics can illuminate how a compound affects biological pathways. uib.nonih.govresearchgate.net

Metabolomic approaches have successfully identified Phellodenol as a key metabolite in plant stress-response studies. In a study investigating the adaptation of rice to dry cultivation enhanced by silicon, a quasi-targeted metabolome analysis was performed. frontiersin.org This analysis revealed that phellodenol was one of 13 DAMs closely associated with DEGs in the roots of silicon-treated dry-cultivated rice. frontiersin.orgnih.gov The accumulation of these flavonoids and their derivatives is considered important for the plant's environmental stress response. frontiersin.org

The integration of metabolomic data with transcriptomic data allows for a more comprehensive understanding by linking changes in gene expression directly to changes in metabolic pathways, such as flavonoid biosynthesis. frontiersin.orgnih.gov This powerful combination helps to construct a detailed view of the biological system's response and the role of specific compounds like this compound within it.

Data Tables

Table 1: Summary of Omics Research Findings Related to Phellodenol

Omics Technique Organism/Model Key Findings Citations
Transcriptomics Rice (Oryza sativa) roots Identified 520 differentially expressed genes (DEGs) under dry cultivation with silicon treatment. 13 DEGs were involved in flavonoid biosynthesis, correlating with phellodenol accumulation. frontiersin.orgnih.gov
Metabolomics Rice (Oryza sativa) roots Identified phellodenol as one of 41 differentially accumulated metabolites (DAMs) in response to silicon treatment under dry cultivation. Phellodenol accumulation was associated with the environmental stress response. frontiersin.orgnih.gov
Integrated Omics Rice (Oryza sativa) The combined analysis established a strong correlation between DEGs in the flavonoid biosynthesis pathway and the accumulation of DAMs, including phellodenol, highlighting its role in stress adaptation. frontiersin.orgnih.gov

Derivatization and Analog Design for Phellodenol F

Chemical Modification Strategies for Phellodenol F Scaffold

Chemical modification strategies for a scaffold like this compound typically involve targeting its key functional groups and structural motifs. Based on the known structure of this compound, which contains a coumarin (B35378) core and a complex hydroxylated and peroxy-substituted side chain scispace.com, potential modification sites include the hydroxyl groups, the ester carbonyl, the double bond in the coumarin ring, and the side chain itself.

General chemical modification strategies applicable to coumarin scaffolds and natural products include:

Substitution Reactions: Modifying hydroxyl groups through esterification or etherification.

Hydrogenation/Reduction: Altering double bonds or carbonyl groups.

Oxidation Reactions: Modifying hydroxyl groups or other oxidizable centers.

Coupling Reactions: Attaching other chemical moieties or functional groups to the scaffold.

Ring Modifications: While the coumarin core is fundamental, strategies like bioisosteric replacement or ring expansion/contraction could be considered in analog design slideshare.netdrugdesign.org.

Synthesis of this compound Derivatives and Hybrid Molecules

The synthesis of derivatives and hybrid molecules based on a natural product scaffold like this compound can be approached through various synthetic methodologies. These can involve semi-synthesis, starting from isolated this compound, or total synthesis, building the modified scaffold from simpler precursors scienceopen.comnih.govnih.govorganic-chemistry.org.

Semi-synthetic approaches would leverage the existing this compound structure and perform targeted chemical reactions to introduce modifications. For instance, selective acylation or alkylation of the hydroxyl groups could be pursued.

Hybrid molecules could be designed by conjugating the this compound scaffold or a modified version of it with other pharmacologically active molecules or structural motifs ti.comwhiterose.ac.uk. This strategy aims to combine the properties of different compounds within a single molecular entity. While the concept of hybrid molecules is relevant in drug design, specific examples involving this compound were not found in the search results.

General synthetic strategies for creating derivatives and hybrids of coumarins or similar natural products often involve standard organic chemistry reactions, such as coupling reactions, functional group interconversions, and reactions targeting specific positions on the aromatic or heterocyclic rings scienceopen.comnih.govnih.govorganic-chemistry.org. The specific synthetic route would depend on the desired modification and the position on the this compound scaffold being targeted.

Lead Optimization Strategies based on this compound as a Template

Lead optimization is a critical phase in drug discovery where a promising compound (a lead) is structurally modified to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity researchgate.netmdpi.commdpi.comsynopsys.com. If this compound were identified as a lead compound with desirable biological activity, lead optimization strategies would be applied to its scaffold slideshare.netcollaborativedrug.comgardp.orgresearchgate.netdrugdesign.org.

A key aspect of lead optimization is the establishment of Structure-Activity Relationships (SAR) collaborativedrug.comgardp.orgresearchgate.netdrugdesign.org. SAR studies involve synthesizing a series of derivatives with systematic structural changes and evaluating their biological activity. By correlating the structural modifications with changes in activity, researchers can identify which parts of the molecule are crucial for its effect and which can be modified to improve its properties. While SAR studies have been conducted for other coumarins from Phellodendron species, such as phellodenols D and E, and phellodenol C in the context of anti-HIV activity researchgate.netmdpi.comevitachem.com, specific SAR data for this compound itself is not available in the provided information.

Lead optimization based on the this compound template would likely involve:

Modifying the side chain: Investigating the impact of altering the length, branching, or functionalization of the 1,3-dihydroxy-2-hydroperoxy-3-methylbutyl group.

Modifying the coumarin core: Exploring substitutions on the aromatic ring of the coumarin system to understand their effect on activity.

Exploring stereochemistry: If chiral centers exist in this compound or its derivatives, investigating the activity of different stereoisomers.

Advanced Analytical Methodologies for Phellodenol F Quantification and Detection

Chromatographic Quantification Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detection systems and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely used for the separation, identification, and quantification of Phellodenol F in complex matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV/Vis, PDA)

HPLC is a fundamental technique for separating this compound from other compounds in a mixture based on its physicochemical properties and interaction with the stationary phase. While specific detailed protocols for this compound quantification using only UV/Vis or PDA detectors in isolation were not extensively detailed in the provided search results, HPLC is commonly coupled with these detectors for the analysis of phenolic compounds like coumarins due to their characteristic UV absorption spectra scispace.comnih.gov. UV/Vis detectors measure the absorbance of the eluent at specific wavelengths, allowing for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions. PDA (Photodiode Array) detectors offer the advantage of capturing the full UV/Vis spectrum of eluting compounds, which aids in peak identification and purity assessment. The UV absorption characteristics of this compound at wavelengths such as 225, 305, and 327 nm make it amenable to detection by UV/Vis and PDA detectors scispace.com. HPLC methods often utilize different solvent combinations and gradient elution programs to achieve optimal separation of target analytes scite.aimdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a powerful and highly sensitive technique frequently employed for the trace analysis and quantification of compounds like this compound, especially in complex samples where high selectivity is required nih.govwikipedia.org. This technique combines the separation capability of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS allows for the identification of compounds based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns wikipedia.org. This compound has been identified using HPLC/QTOF-MS/MS, demonstrating the applicability of mass spectrometry-based methods for its analysis scite.aisciopen.comjst.go.jp. LC-MS/MS is particularly valuable for trace analysis due to its ability to achieve low detection and quantification limits by minimizing interference through selective detection modes like Multiple Reaction Monitoring (MRM) nih.gov. This is crucial when analyzing this compound in matrices where it is present at low concentrations.

Bioanalytical Method Development for this compound in Complex Biological Matrices

Bioanalytical method development involves establishing procedures for the reliable quantification of analytes in biological matrices such as blood, plasma, serum, or tissue au.dkeuropa.eunih.gov. Analyzing this compound in such complex samples presents unique challenges due to the presence of endogenous components that can interfere with the analysis nih.govchromatographytoday.com.

Strategies to Address Matrix Effects

Matrix effects refer to the alteration of the analyte signal (enhancement or suppression) caused by coeluting substances from the biological matrix nih.govchromatographytoday.comchromatographyonline.com. These effects can significantly impact the accuracy and reproducibility of quantitative analysis, particularly in LC-MS/MS nih.govchromatographyonline.com. Strategies to address matrix effects in bioanalytical method development for compounds like this compound include optimizing sample extraction and clean-up procedures to remove interfering components nih.govnih.gov. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly employed to isolate the analyte from the matrix nih.govnih.gov. Improved chromatographic separation is also crucial to ensure that the analyte elutes at a different time from matrix components that cause ionization interference nih.gov. Assessing matrix effects is a critical part of method validation and can be done by methods such as the post-extraction addition method nih.govchromatographyonline.com. Guidelines recommend evaluating matrix effects using at least six individual sources of the appropriate blank matrix europa.eue-b-f.eu.

Application of Internal Standards

The use of internal standards (IS) is a common practice in quantitative chromatographic methods, including LC-MS/MS, to improve the accuracy and precision of the analysis, especially in bioanalytical applications europa.eunih.gov. An internal standard is a substance with similar physicochemical properties to the analyte but that is not present in the sample matrix. It is added to all samples (standards, quality control samples, and study samples) at a known concentration before sample processing europa.eu. The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to compensate for variations in sample preparation, injection volume, and detector response, including matrix effects e-b-f.eu. For this compound analysis in complex matrices, a suitable internal standard would ideally be an isotopically labeled analogue of this compound or a structurally similar compound that behaves similarly during sample preparation and chromatography but can be differentiated by the detector (e.g., by mass spectrometry). While internal standards like tetramethylsilane (B1202638) (TMS) have been mentioned in the context of NMR analysis for structural determination of this compound scispace.com, and pyrazine (B50134) and 4,4´-Difluorobenzophenone have been used as internal standards in NMR for quantification of other compounds researchgate.netdiva-portal.org, the search results did not specify a particular internal standard used for the chromatographic quantification of this compound in biological matrices. The use of an appropriate internal standard is a key strategy to mitigate the impact of matrix effects and ensure the reliability of bioanalytical data e-b-f.eu.

Derivatization for Enhanced Detection Sensitivity

Derivatization is a technique used in analytical chemistry to chemically modify an analyte to improve its detection and/or separation characteristics. chromatographyonline.comacademicjournals.org This is particularly useful for compounds that may lack sufficient volatility, thermal stability, or detectability by standard detectors. chromatographyonline.com For instance, derivatization can introduce functional groups that enhance detectability by methods such as UV-Vis absorbance, fluorescence, or electron capture detection (ECD), or improve ionization efficiency for mass spectrometry. chromatographyonline.comacademicjournals.org

While general principles of derivatization for enhanced detection are well-established in chromatographic analysis chromatographyonline.comacademicjournals.orgsci-hub.se, specific detailed research findings on the derivatization of this compound for enhanced detection sensitivity are not extensively detailed in the provided search results. However, the literature indicates that derivatization is a valuable tool for improving the analysis of various compound classes, including those with hydroxyl or carbonyl groups, which are present in the coumarin (B35378) structure of this compound. chromatographyonline.commdpi.com

Common derivatization strategies include alkylation, acylation, and silylation, particularly for GC analysis to increase volatility and thermal stability. sci-hub.se For LC applications, derivatization can enhance detectability by adding chromophores or fluorophores, or by improving ionization for MS detection. chromatographyonline.comacademicjournals.org The choice of derivatizing reagent depends on the functional groups present in the analyte and the desired detection method. chromatographyonline.com

Given that this compound is a coumarin with hydroxyl groups scite.aiscispace.com, derivatization reactions targeting these functionalities, such as silylation for GC-MS or acylation/alkylation for LC-MS, could potentially enhance its detection sensitivity. chromatographyonline.com For example, silylation can improve the volatility of polar compounds, making them amenable to GC analysis. Acylation or alkylation can introduce groups that enhance UV or fluorescence detection, or improve ionization efficiency in MS. chromatographyonline.comacademicjournals.org

Although specific data tables detailing the effects of derivatization on this compound detection limits were not found, the general principles of derivatization in chromatography suggest that such approaches would likely lead to improved sensitivity compared to analyzing the underivatized compound, especially when dealing with complex matrices or low concentrations. chromatographyonline.comacademicjournals.org The effectiveness of derivatization is often evaluated by comparing the sensitivity (e.g., limit of detection, LOD) and linearity of the analytical method with and without the derivatization step. mdpi.com

Interactive Data Table (Illustrative Example based on general derivatization principles, as specific data for this compound was not found):

Derivatization ReagentTarget Functional GroupPotential Analytical TechniqueExpected Impact on Sensitivity
Silylation Reagents (e.g., MSTFA)Hydroxyl groupsGC-MSIncreased volatility, improved peak shape, potentially lower LOD
Acylation Reagents (e.g., Acetic Anhydride)Hydroxyl groupsGC-MS, LC-UV/MSIncreased volatility (GC), introduction of chromophore (LC-UV), altered ionization (LC-MS)
Alkylation ReagentsHydroxyl groupsGC-MS, LC-MSIncreased volatility (GC), altered ionization (LC-MS)
Reagents adding Chromophores/FluorophoresVarious (depending on reagent)LC-UV/FluorescenceSignificantly increased sensitivity for UV/Fluorescence detection

Note: This table is illustrative and based on the general application of derivatization techniques to compounds with functional groups similar to those in this compound. Specific experimental data for this compound derivatization would be required for a definitive assessment.

The application of appropriate derivatization strategies, coupled with sensitive detection techniques like LC-MS/MS or GC-MS, holds promise for achieving lower detection limits and improved accuracy in the quantification of this compound in various sample matrices. nih.govmst.dkescholarship.orgnih.govisnff-jfb.comresearchgate.netmdpi.comcabidigitallibrary.org

Emerging Research Areas and Future Directions in Phellodenol F Studies

Computational Modeling and In Silico Drug Design for Phellodenol F

Computational modeling and in silico drug design play a crucial role in modern pharmaceutical research, offering efficient and cost-effective approaches to explore potential drug candidates and understand their interactions with biological targets. patheon.comnih.govmdpi.com For compounds like this compound, these methods can provide valuable insights into its properties and potential mechanisms of action.

Virtual Screening and Ligand-Based Design

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a specific biological target. mmsl.cznih.gov Ligand-based virtual screening is particularly useful when the three-dimensional structure of the target protein is unknown. mmsl.czcam.ac.uk This approach relies on the principle that molecules with similar chemical structures are likely to exhibit similar biological activities. mdpi.com Pharmacophore modeling, a widely used tool in ligand-based design, defines the essential steric and electronic features of molecules required for optimal interaction with a target. nih.govcam.ac.ukschrodinger.com By generating pharmacophore models based on the structure of this compound or related active compounds, researchers can virtually screen databases to identify novel molecules with similar potential activity. nih.govcam.ac.uk

Prediction of Biological Interactions and Selectivity

In silico methods can be employed to predict how this compound might interact with various biological molecules, such as proteins, enzymes, or receptors. Techniques like molecular docking simulate the binding of a ligand (this compound) to a target, helping to predict binding affinity and understand the likely mode of interaction. mdpi.commmsl.cz This is particularly valuable for predicting interactions with specific macromolecules and assessing potential selectivity. Computational approaches, including molecular modeling and machine learning, are increasingly used to identify potential interactions between compounds and biological targets, which can help prioritize candidates for further experimental testing. nih.gov Predicting the selectivity of this compound for particular targets over others is crucial for understanding its potential therapeutic window and minimizing off-target effects.

Novel Delivery Systems for this compound in Experimental Models

Developing novel delivery systems is essential for improving the bioavailability, targeting, and efficacy of therapeutic compounds, especially those with poor solubility or limited permeability. nih.govscienceopen.com For this compound, exploring advanced delivery strategies in experimental models can pave the way for more effective administration.

Nanotechnology-Based Formulations (e.g., Nanoparticles, Liposomes)

Nanotechnology offers promising avenues for enhancing drug delivery through the use of nanocarriers such as nanoparticles and liposomes. nih.govscienceopen.comeuropeanpharmaceuticalreview.comjddtonline.infonih.gov These systems can encapsulate therapeutic agents, improving their solubility, stability, and controlled release. nih.goveuropeanpharmaceuticalreview.comnih.govnih.gov Nanoparticles, typically ranging from a few to several hundred nanometers, can be designed to improve drug permeation and penetration into target tissues. europeanpharmaceuticalreview.comnih.gov Liposomes, which are spherical vesicles composed of lipid bilayers, are particularly common nanocarriers due to their biocompatibility, low immunogenicity, and ability to encapsulate both hydrophobic and hydrophilic molecules. nih.govnih.gov Research in experimental models is exploring the use of these nanotechnology-based formulations to improve the delivery and therapeutic outcomes of compounds like this compound. nih.goveuropeanpharmaceuticalreview.comjddtonline.info Lipid-based nanoparticles, including liposomes, are playing a pivotal role in advanced drug delivery systems, with particle size being a critical factor influencing drug encapsulation, release, cellular uptake, and stability. inprocess-lsp.com

Identification and Functional Characterization of this compound Metabolites in Research Systems

Understanding how this compound is metabolized within biological systems is crucial for comprehending its pharmacokinetic profile, potential active or inactive breakdown products, and possible drug interactions. The identification and functional characterization of its metabolites in research systems, such as in vitro cell cultures or in vivo animal models, are important areas of investigation. This involves using advanced analytical techniques to detect and identify the metabolic products and subsequently characterizing their biological activities. Metabolomics, the study of small molecule chemical entities involved in metabolism, offers a framework for the discovery and identification of active metabolites. nih.gov This research can reveal whether metabolites contribute to or detract from the observed effects of this compound.

Advanced Methodologies for Investigating this compound Interactions with Biological Systems

Investigating the precise mechanisms by which this compound interacts with biological systems requires the application of advanced methodologies. These can include a range of biochemical, cellular, and molecular techniques. For example, studies might employ methods to assess protein binding, enzyme inhibition or activation, or modulation of signaling pathways. mdpi.comresearchgate.net Techniques such as surface plasmon resonance, isothermal titration calorimetry, or cellular thermal shift assays can provide detailed information about binding kinetics and thermodynamics. nih.gov Advanced microscopy techniques can visualize the cellular localization and effects of this compound. nih.gov Furthermore, integrating experimental data with computational approaches, such as network pharmacology and molecular docking, can help elucidate the complex interactions of this compound with multiple biological targets and pathways. researchgate.net These advanced methodologies are essential for gaining a comprehensive understanding of this compound's biological activities and potential therapeutic applications.

Interdisciplinary Research on this compound and its Broader Implications in Chemical Biology

Research into natural products often involves interdisciplinary approaches to understand their chemical structures, biological activities, and potential applications. This compound is a chemical compound that has been identified as a natural product. It is known to be present in Phellodendron amurense, a plant species plantaedb.com. Additionally, this compound has been detected as a secondary metabolite in the Chaga mushroom (Inonotus obliquus). Chemically, this compound is classified as a coumarin (B35378) derivative.

While the presence of this compound in these natural sources is established, detailed published research specifically focused on the interdisciplinary chemical biology of this compound, including its precise mechanisms of action at a molecular level, specific protein targets, or comprehensive structure-activity relationship studies with experimental data, appears to be limited in the readily available scientific literature. Broader studies have investigated the complex mixtures of compounds found in Phellodendron amurense and Inonotus obliquus, attributing various biological activities such as antioxidant, antimicrobial, and anti-cancer effects to the collective constituents. However, isolating the specific contribution and detailed chemical biology of this compound within these complex biological matrices requires dedicated research that was not extensively found in the conducted searches.

Further interdisciplinary research would be necessary to fully elucidate the specific roles, targets, and mechanisms by which this compound interacts with biological systems, thereby defining its broader implications in chemical biology. This could involve collaborative efforts between chemists, biologists, pharmacologists, and computational scientists to explore its molecular interactions and potential biological pathways.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and purifying Phellodenol F from natural sources, and how can cross-contamination risks be minimized during extraction?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or GC-MS. To minimize contamination, implement rigorous subsampling protocols: use inert materials for sample handling, conduct incremental sampling (≥10 increments per batch), and validate purity via spectroscopic methods (e.g., NMR, FTIR). Pre-screening raw materials for related compounds is critical to avoid structural analogs interfering with isolation .

Q. How can researchers ensure the structural integrity of this compound during spectroscopic characterization?

  • Methodological Answer : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, 2D-NMR for stereochemistry) to cross-validate results. Use deuterated solvents to prevent signal interference in NMR, and calibrate instruments with certified reference standards. For novel derivatives, computational modeling (DFT or molecular docking) can predict spectral patterns for comparison .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinase activity) over broad cytotoxicity screens. Include positive controls (e.g., known inhibitors) and triplicate measurements to assess reproducibility. Use dose-response curves (IC₅₀/EC₅₀ calculations) and validate hits with orthogonal assays (e.g., SPR for binding affinity). Report statistical significance (p < 0.05 with Bonferroni correction for multiple comparisons) .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action across cell lines be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell passage number, culture conditions). Replicate experiments under standardized protocols (e.g., ATCC-recommended media, hypoxia vs. normoxia). Use CRISPR knockouts or siRNA silencing to isolate pathway-specific effects. Report discrepancies with error propagation analysis, including confidence intervals for dose-dependent responses .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetics in vivo while adhering to ethical guidelines?

  • Methodological Answer : Use a crossover design in animal models to reduce inter-individual variability. Collect plasma/tissue samples at multiple timepoints (e.g., 0.5, 1, 2, 4, 8, 24 hrs) for LC-MS/MS quantification. Follow OECD 417 guidelines for toxicokinetics, including humane endpoints and sample size justification via power analysis. Secure ethics approval with explicit informed consent protocols for secondary data use .

Q. How can researchers address reproducibility challenges in synthesizing this compound analogs?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst ratios) in machine-readable formats (e.g., ChemAxon). Use design of experiments (DoE) to optimize synthetic routes and identify critical quality attributes (CQAs). Validate intermediates via LC-HRMS and share raw data in repositories like Zenodo for peer validation .

Methodological Frameworks for this compound Research

Framework Application to this compound Studies Evidence Source
PICO Define Population (cell lines/animal models), Intervention (dose/concentration), Comparison (controls), Outcome (bioactivity metrics).
FINER Criteria Ensure questions are Feasible (resource allocation), Interesting (novel targets), Novel (unexplored derivatives), Ethical, Relevant (therapeutic potential).
Error Propagation Quantify uncertainties in extraction yields, bioactivity measurements, and pharmacokinetic parameters using Monte Carlo simulations.

Key Considerations for Publishing

  • Data Reporting : Include raw datasets, instrument calibration logs, and statistical codes in supplementary materials. Use SI units and avoid excessive precision (e.g., report IC₅₀ as 12.3 μM ± 1.2, not 12.345 μM) .
  • Ethical Compliance : Disclose conflicts of interest and obtain permits for biological material sourcing (e.g., CITES for plant-derived compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.